4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
“4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 942199-59-9 . It has a molecular weight of 269.63 and is typically in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H . This indicates the molecular formula of the compound is C8H3ClF3NO2S .Scientific Research Applications
Synthesis and Characterization
- A study by Sarojini et al. (2012) focused on synthesizing and characterizing 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride, demonstrating the compound's potential as a precursor in creating sulfonamide-based materials with specific structural and electronic properties Sarojini et al., 2012.
Catalysis and Reaction Media
- Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as an unconventional reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reactions, offering insights into the role of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride derivatives in enhancing reactivity and yields under ambient conditions Nara et al., 2001.
Electron Transfer and Bond-Breaking Reactions
- Pause et al. (2001) examined the reductive cleavages of 4-cyano-alpha-trifluorotoluene and related compounds, exploring the concerted vs. stepwise mechanisms. This study highlights the chemical's relevance in understanding electron transfer and bond-breaking reactions under various conditions Pause et al., 2001.
Optical Properties and Material Science
- Takagi et al. (2015) investigated the synthesis and optical properties of imidazole- and benzimidazole-based fused π-conjugated compounds, including derivatives of this compound. The study provides insights into the influence of substituent and counteranion on solvatochromic shifts, crucial for designing materials with specific optical properties Takagi et al., 2015.
Direct Arylation and C-H Activation
- Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, demonstrating the versatility of this compound in facilitating selective arylation reactions. This work presents a practical alternative for synthesizing 2-aryl benzoxazoles, showcasing the compound's potential in organic synthesis Zhang et al., 2011.
Safety and Hazards
This compound is associated with several hazards. It has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause severe skin burns and eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that is often used as a pharmaceutical intermediate
Mode of Action
It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Biochemical Pathways
Its role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of other compounds suggests that it may have a significant impact on the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. It is a moisture-sensitive compound and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is soluble in organic solvents such as dimethylformamide (DMF) and acetonitrile, and can react with a small amount of solvents like water to form ammonia fog .
Properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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